![molecular formula C16H25N5O2S B5617459 3-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5617459.png)

3-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like 3-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one often involves multi-step reactions, starting from simpler building blocks. For instance, the synthesis of related oxazolidinone and pyrimidinone derivatives typically involves condensation reactions, nucleophilic substitutions, and cyclocondensation steps (Tsuge et al., 1987). These methods can be adapted to synthesize the molecule , with specific reagents and conditions tailored to introduce the butylthio and amino groups at desired positions on the pyrimidin and oxazolidinone cores.

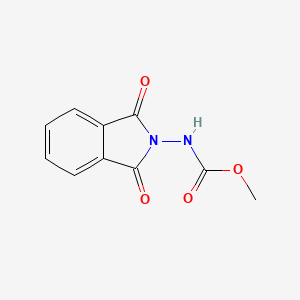

Molecular Structure Analysis

The molecular structure of this compound features a piperidinyl group linked to an oxazolidin-2-one ring, with a 6-amino-2-(butylthio)pyrimidin-4-yl moiety as a key substituent. Such structures are characterized by their ability to form stable conformations and engage in hydrogen bonding due to the presence of multiple nitrogen atoms and potential hydrogen bond donors and acceptors. The structure-activity relationships (SAR) of similar oxazolidinone derivatives have been extensively studied, revealing that the substitution pattern on the oxazolidinone ring and the piperidine nitrogen can significantly impact the compound's biological activity (Komkov et al., 2021).

Chemical Reactions and Properties

Compounds like 3-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one can participate in various chemical reactions, including nucleophilic substitution reactions that can further modify the pyrimidin ring or the piperidin-4-yl group. The presence of the oxazolidin-2-one ring opens up pathways for cycloaddition reactions, potentially useful in synthesizing novel heterocyclic compounds (Taylor et al., 1988).

Propiedades

IUPAC Name |

3-[1-(6-amino-2-butylsulfanylpyrimidin-4-yl)piperidin-4-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2S/c1-2-3-10-24-15-18-13(17)11-14(19-15)20-6-4-12(5-7-20)21-8-9-23-16(21)22/h11-12H,2-10H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKYDYDMEQTEEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC(=CC(=N1)N2CCC(CC2)N3CCOC3=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{1-[6-Amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-8-(2-methylpyrimidin-4-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5617376.png)

![1-phenyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5617388.png)

![2-(3-methoxypropyl)-8-[2-(methylthio)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5617395.png)

![3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B5617403.png)

![ethyl 4-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5617404.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5617413.png)

![(1S*,5R*)-3-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5617417.png)

![2-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B5617424.png)

![1-(2-furylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5617426.png)

![N,N-diethyl-3-{[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]sulfonyl}benzamide](/img/structure/B5617434.png)

![5-methyl-5H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B5617448.png)

![(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5617463.png)